3-Désoxyglucosone

Vue d'ensemble

Description

La 3-désoxyglucosone est un sucre dicarbonylé hautement réactif, remarquable pour son rôle de marqueur du diabète. Elle est formée par la réaction de Maillard, où le glucose réagit avec les groupes amino primaires de la lysine ou de l'arginine présents dans les protéines. Ce composé est important en raison de son implication dans la formation de produits finaux de glycation avancée (AGE), qui contribuent à diverses maladies telles que le diabète, l'athérosclérose, l'hypertension artérielle, la maladie d'Alzheimer, l'inflammation et le vieillissement .

Applications De Recherche Scientifique

3-Deoxy Glucosone has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

3-Deoxyglucosone (3-DG) primarily targets proteins, particularly those containing lysine or arginine residues . It reacts with these amino groups to initiate the glycation process . The glycation of proteins can compromise their structure and functionality, leading to various complications .

Mode of Action

3-DG is a powerful glycating agent that reacts with proteins to form Advanced Glycation End-products (AGEs) . As a dicarbonyl sugar, 3-DG is highly reactive towards amine groups, which are common in amino acids and some nucleic acids . The products from the reaction of 3-DG with protein amino groups are called AGEs, which include imidazolones, pyrraline, N6-(carboxymethyl)lysine, and pentosidine .

Biochemical Pathways

3-DG is produced via the Maillard reaction, a non-enzymatic glycation reaction between reducing sugars and primary amino groups in biomolecules . It forms after glucose reacts with primary amino groups of lysine or arginine found in proteins . The formation of 3-DG is significantly elevated during diabetes, leading to vascular damage through the glycation reaction . 3-DG also arises via the degradation of fructose 3-phosphate (F3P) .

Pharmacokinetics

It is known that the production of 3-dg is significantly elevated during diabetes, suggesting that its concentration in the body can be influenced by metabolic conditions .

Result of Action

The formation of AGEs by 3-DG can lead to the modification and cross-linking of long-lived proteins such as crystallin and collagen . This contributes to diseases such as the vascular complications of diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging . In addition, 3-DG has been found to interfere with insulin signaling and attenuate insulin action on glucose-induced GLP-1 secretion in the enteroendocrine L cell line STC-1 .

Action Environment

Environmental factors such as diet, physical activity, stress, and pollution can influence the formation of AGEs . For instance, a hyperglycemic environment, as seen in diabetes, can accelerate the formation of AGEs . Furthermore, oxidative stress, which can be induced by various environmental factors, promotes the formation of α-dicarbonyls or α-oxoaldehydes, including 3-DG .

Analyse Biochimique

Biochemical Properties

3-Deoxyglucosone is a potent glycating agent that interacts with various biomolecules, leading to the formation of AGEs. It is highly reactive towards amine groups found in amino acids and nucleic acids. The compound is produced through the degradation of fructose-3-phosphate and the Maillard reaction involving glucose and amino groups. Enzymes such as fructosamine-3-kinase play a role in its formation. The interaction of 3-Deoxyglucosone with proteins results in structural modifications and cross-linking, contributing to diseases like diabetes, atherosclerosis, and Alzheimer’s disease .

Cellular Effects

3-Deoxyglucosone has profound effects on various cell types and cellular processes. It induces oxidative stress and carbonyl stress, leading to cellular damage. The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modify histone proteins, affecting chromatin structure and gene expression. Elevated levels of 3-Deoxyglucosone are associated with diabetic complications, where it contributes to vascular damage and inflammation .

Molecular Mechanism

At the molecular level, 3-Deoxyglucosone exerts its effects through glycation reactions. It forms Schiff bases and Amadori products with amino groups in proteins, leading to the formation of AGEs. These AGEs can alter protein structure and function, inhibit enzyme activity, and affect cellular signaling. The compound’s interaction with histone proteins, for example, results in structural changes that compromise chromatin integrity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Deoxyglucosone change over time. The compound is relatively stable but can degrade into other reactive intermediates. Long-term exposure to 3-Deoxyglucosone in vitro and in vivo studies has shown persistent oxidative stress and protein modification, leading to chronic cellular dysfunction. These effects are particularly pronounced in diabetic models, where prolonged exposure exacerbates complications .

Dosage Effects in Animal Models

The effects of 3-Deoxyglucosone vary with different dosages in animal models. Low doses may induce mild oxidative stress and protein glycation, while high doses can lead to significant cellular damage and toxicity. In diabetic animal models, elevated levels of 3-Deoxyglucosone correlate with increased severity of complications such as nephropathy and retinopathy. Toxic effects at high doses include impaired immune response and vascular damage .

Metabolic Pathways

3-Deoxyglucosone is involved in several metabolic pathways. It is produced from fructose-3-phosphate via the polyol pathway and through the Maillard reaction involving glucose. Enzymes such as fructosamine-3-kinase and aldose reductase are key players in its metabolism. The compound’s presence affects metabolic flux and can lead to the accumulation of AGEs, which further disrupts cellular homeostasis .

Transport and Distribution

Within cells and tissues, 3-Deoxyglucosone is transported and distributed through interactions with various transporters and binding proteins. It can accumulate in tissues with high metabolic activity, such as the liver and kidneys. The compound’s distribution is influenced by its reactivity and the presence of target biomolecules. In diabetic conditions, its accumulation is more pronounced, contributing to tissue-specific complications .

Subcellular Localization

3-Deoxyglucosone’s subcellular localization is determined by its interactions with cellular components. It can be found in the cytoplasm, where it interacts with proteins and nucleic acids. The compound’s reactivity allows it to modify proteins in various cellular compartments, including the nucleus, where it affects histone proteins and chromatin structure. Post-translational modifications and targeting signals may direct its localization to specific organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 3-désoxyglucosone est naturellement produite par la réaction de Maillard, qui implique la réaction non enzymatique du glucose avec les groupes amino des protéines. Cette réaction est accélérée dans des conditions de forte concentration en glucose, comme dans le cas du diabète non contrôlé .

Méthodes de production industrielle : La production industrielle de this compound implique généralement la réaction de Maillard contrôlée, où le glucose est mis à réagir avec des acides aminés dans des conditions spécifiques pour obtenir le composé souhaité. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées afin d'optimiser le rendement et la pureté de la this compound .

Analyse Des Réactions Chimiques

Types de réactions : La 3-désoxyglucosone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former divers produits d'oxydation.

Réduction : Elle peut être réduite pour former les alcools correspondants.

Substitution : Elle peut réagir avec des nucléophiles pour former des produits substitués.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des produits finaux de glycation avancée (AGE) tels que les imidazolones, la pyrraline, la N6-(carboxyméthyl)lysine et la pentosidine .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Elle est utilisée dans la production de solutions de dialyse stérilisées à la chaleur et d'autres produits médicaux.

5. Mécanisme d'action

La this compound exerce ses effets principalement par la formation de produits finaux de glycation avancée (AGE). Elle réagit avec les groupes amino des protéines pour former des AGE, ce qui peut modifier la structure et la fonction des protéines. Ce processus est accéléré dans des conditions de forte concentration en glucose, comme dans le cas du diabète. La formation d'AGE contribue à diverses complications du diabète, notamment les dommages vasculaires et l'inflammation .

Composés similaires :

Méthylglyoxal : Un autre composé dicarbonylé réactif impliqué dans la formation d'AGE.

Glyoxal : Un composé dicarbonylé plus simple qui forme également des AGE.

Fructosamine : Un composé formé par la réaction du glucose avec les groupes amino des protéines, similaire à la this compound.

Unicité : La this compound est unique en raison de sa voie de formation spécifique par la réaction de Maillard et de son rôle important dans la formation d'AGE. Ses taux élevés dans les conditions diabétiques en font un biomarqueur précieux du diabète et de ses complications .

Comparaison Avec Des Composés Similaires

Methylglyoxal: Another reactive dicarbonyl compound involved in the formation of AGEs.

Glyoxal: A simpler dicarbonyl compound that also forms AGEs.

Fructosamine: A compound formed from the reaction of glucose with amino groups in proteins, similar to 3-Deoxy Glucosone.

Uniqueness: 3-Deoxy Glucosone is unique due to its specific formation pathway via the Maillard reaction and its significant role in the formation of AGEs. Its elevated levels in diabetic conditions make it a valuable biomarker for diabetes and its complications .

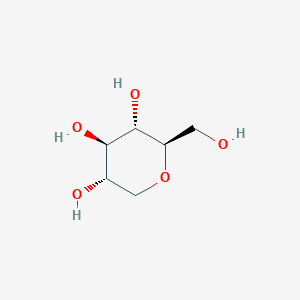

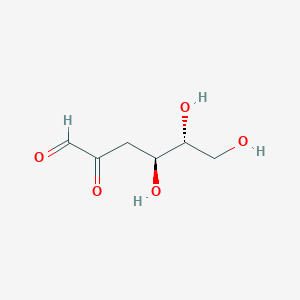

Propriétés

IUPAC Name |

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHLOWZNKRZSN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193820 | |

| Record name | 3-Deoxyglucosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4084-27-9, 30382-30-0 | |

| Record name | 3-Deoxyglucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyglucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Hexosulose, 3-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyglucosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Deoxy-D-glucosone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEOXYGLUCOSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

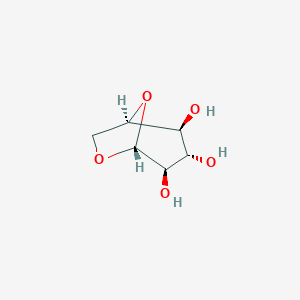

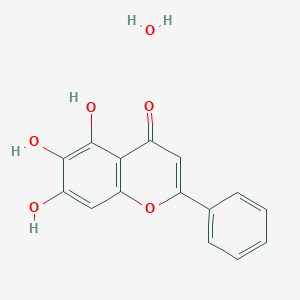

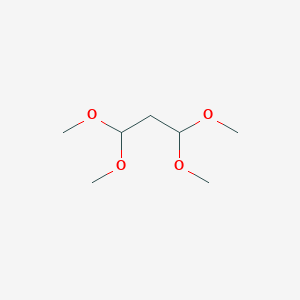

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)

![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)